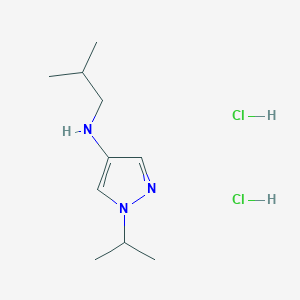

N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

Descripción

Propiedades

IUPAC Name |

N-(2-methylpropyl)-1-propan-2-ylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3.2ClH/c1-8(2)5-11-10-6-12-13(7-10)9(3)4;;/h6-9,11H,5H2,1-4H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNIMZVYYKMGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CN(N=C1)C(C)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Formula : C10H19N3

Molecular Weight : 181.28 g/mol

IUPAC Name : this compound

CAS Number : 1909327-35-0

| Property | Value |

|---|---|

| Appearance | Liquid |

| Storage Temperature | 4 °C |

Recent studies have indicated that compounds related to N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for regulating the cell cycle and has implications for cancer therapy.

Key Findings:

- Inhibition of CDK2 : The compound demonstrated potent inhibitory activity against CDK2, with a reported value of 0.005 µM, indicating strong selectivity over other CDKs tested .

- Antiproliferative Activity : It exhibited sub-micromolar antiproliferative effects against various cancer cell lines, with GI50 values ranging from 0.127 to 0.560 μM . This suggests a promising potential for development as an anticancer agent.

In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cells by:

- Reducing phosphorylation of retinoblastoma protein at Thr821.

- Arresting cell cycle progression at S and G2/M phases .

Structure-Activity Relationship (SAR)

A series of analogs were synthesized to explore the structure-activity relationship, revealing that modifications to the pyrazole ring significantly influenced biological activity. For instance:

- Substituting the phenylsulfonamide moiety with pyrazole derivatives enhanced CDK inhibitory activity.

- Methylation at specific positions resulted in decreased potency, emphasizing the importance of the unmasked pyrazole ring for maintaining activity .

Comparative Analysis

The following table summarizes the biological activities of selected pyrazole derivatives compared to this compound:

| Compound | CDK Inhibition (µM) | GI50 (μM) |

|---|---|---|

| N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-aminedihydrochloride | 0.005 | 0.127 - 0.560 |

| Pyrazole Derivative A | 0.090 | 0.158 |

| Pyrazole Derivative B | 0.252 | 7.350 |

Comparación Con Compuestos Similares

Structural and Functional Insights

C(BP). These differences influence electronic properties and binding affinities in drug-receptor interactions . Ispinesib Mesylate’s quinazolinone-benzamide scaffold is structurally complex, enabling specific kinase inhibition .

Salt Forms and Solubility :

- Dihydrochloride salts (target compound, Imp. C(BP)) generally exhibit higher water solubility than free bases, critical for bioavailability. In contrast, Ispinesib’s mesylate salt balances solubility and stability for therapeutic use .

Applications: The target compound and 1-(3-phenylpropyl)-tetrahydroisoquinoline are marketed as building blocks, reflecting their modularity in synthesis . Imp. C(BP) serves as a reference standard for quality control, emphasizing its role in regulatory compliance .

Research Findings and Data Analysis

Computational and Analytical Tools

Q & A

Q. How can researchers optimize the synthesis of N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride to improve yield and purity?

Methodological Answer: Synthesis typically involves alkylation of 1-(propan-2-yl)-1H-pyrazol-4-amine with 2-methylpropyl halides in the presence of a base (e.g., Cs₂CO₃) and polar aprotic solvents (DMF, THF) at elevated temperatures (60–80°C) . To optimize yield:

Q. What analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

- X-ray crystallography : Resolve crystal structure using SHELX software for refinement .

- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions (e.g., δ 2.8–3.2 ppm for N-CH₂ groups) .

- HPLC-MS : Assess purity (>95%) and detect impurities using C18 columns with acetonitrile/water mobile phases .

Q. How does the dihydrochloride salt form influence solubility and stability in biological assays?

Methodological Answer: The dihydrochloride salt enhances aqueous solubility (critical for in vitro assays) by increasing polarity. Stability can be assessed via:

- pH-dependent degradation studies (e.g., incubate in PBS at pH 7.4 and 4.0 for 24–72 hours) .

- Thermal gravimetric analysis (TGA) to determine decomposition thresholds (>150°C typical for pyrazole salts) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

- Docking simulations : Use AutoDock Vina with kinase crystal structures (PDB IDs) to identify binding poses. Validate with MM-GBSA free energy calculations .

- Electrostatic potential mapping : Apply Multiwfn to analyze charge distribution and hydrogen-bonding sites (e.g., pyrazole N-atoms as H-bond acceptors) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

- Substituent variation : Compare analogs with alkyl (e.g., ethyl vs. isopropyl) or aromatic groups at the 1- and 4-positions (Table 1) .

- Bioactivity assays : Test kinase inhibition (IC₅₀) in HeLa cells or anti-inflammatory effects in LPS-induced RAW264.7 macrophages .

Q. Table 1: SAR of Pyrazole Derivatives

| Substituent (R₁/R₂) | Kinase IC₅₀ (nM) | Solubility (mg/mL) |

|---|---|---|

| R₁=isopropyl, R₂=2-methylpropyl | 12.3 ± 1.2 | 8.5 |

| R₁=ethyl, R₂=benzyl | 45.6 ± 3.1 | 2.1 |

| R₁=cyclopropyl, R₂=2-methylpropyl | 9.8 ± 0.9 | 6.7 |

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine as a reference inhibitor) .

- Meta-analysis : Pool data from ≥3 independent studies; apply ANOVA to identify outliers (p<0.05 significance) .

- Proteomic profiling : Validate target engagement via Western blot (phospho-kinase levels) or SPR (binding kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.